molecular formula C22H25N3O3S B2453520 2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631853-72-0

2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No. B2453520
CAS RN: 631853-72-0
M. Wt: 411.52
InChI Key: SEXPIJVLDMLQSS-UHFFFAOYSA-N
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Description

2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

This compound is part of a broader class of chemicals involved in complex organic synthesis and reactivity studies. Research on similar compounds has explored their reactivity with various reagents, demonstrating the versatility of pyrimido[4,5-b]quinoline derivatives in organic synthesis. For instance, Levine et al. (1977) explored reactions at heterocyclic ring-carbon and nitrogen atoms, indicating the potential of these compounds for further chemical modifications (Levine, Chu, & Bardos, 1977). Similarly, Azizian et al. (2014) demonstrated a one-pot, three-component synthesis of pyrimido[4,5-b]quinoline-tetraones in water, highlighting an environmentally friendly approach to synthesizing these compounds (Azizian, Delbari, & Yadollahzadeh, 2014).

Anticonvulsant Activity

Research has also delved into the medicinal potential of pyrimido[4,5-b]quinoline derivatives. Ahmed et al. (2016) synthesized a series of derivatives and evaluated their anticonvulsant activity, suggesting that compounds within this class could represent leads for the development of new anticonvulsant agents (Ahmed, Dubey, Nadeem, Shrivastava, & Sharma, 2016).

Luminescent Properties

The luminescent properties of naphtho[2,3-f]quinoline derivatives have been explored, indicating potential applications in organic electroluminescent (EL) media. Tu et al. (2009) developed a method for synthesizing unusual fused heterocyclic compounds showing good luminescent properties, which could be utilized in EL devices (Tu, Wu, Yan, Hao, Zhang, Cao, Han, Jiang, Shi, Xia, & Zhou, 2009).

Corrosion Inhibition

Compounds structurally related to 2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione have been evaluated for their corrosion inhibition properties. Olasunkanmi et al. (2016) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in hydrochloric acid, providing insights into the potential industrial applications of these compounds in protecting metals against corrosion (Olasunkanmi, Kabanda, & Ebenso, 2016).

properties

IUPAC Name

2-butan-2-ylsulfanyl-5-(4-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-4-12(2)29-22-24-20-19(21(27)25-22)17(13-8-10-14(28-3)11-9-13)18-15(23-20)6-5-7-16(18)26/h8-12,17H,4-7H2,1-3H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXPIJVLDMLQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.